molecular formula C7H9ClFN3 B13032321 2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride

2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride

Cat. No.: B13032321
M. Wt: 189.62 g/mol
InChI Key: UAMQXBWOTBQZGN-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride is a chemical compound that features a fluorinated pyridine ring. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the acetimidamide group and subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for large-scale production to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Fluoropyridine-3-yl)acetimidamidehydrochloride is unique due to the presence of both the fluorine atom and the acetimidamide group, which together impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9ClFN3

Molecular Weight

189.62 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)ethanimidamide;hydrochloride

InChI

InChI=1S/C7H8FN3.ClH/c8-6-2-1-5(4-11-6)3-7(9)10;/h1-2,4H,3H2,(H3,9,10);1H

InChI Key

UAMQXBWOTBQZGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=N)N)F.Cl

Origin of Product

United States

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